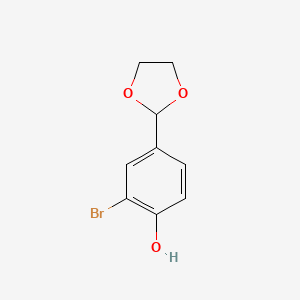
2-Bromo-4-(1,3-dioxolan-2-yl)phenol
Übersicht
Beschreibung
2-Bromo-4-(1,3-dioxolan-2-yl)phenol is an organic compound that serves as an essential reagent in the synthesis of many organic compounds . It is often used as a building block in the creation of various complex molecules .
Molecular Structure Analysis
The molecular formula of 2-Bromo-4-(1,3-dioxolan-2-yl)phenol is C9H9BrO3 . The InChI key, which is a unique identifier for the compound, is WWWAJAPPWHAJOK-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Bromo-4-(1,3-dioxolan-2-yl)phenol is a versatile reagent that can participate in various chemical reactions. For instance, it can be used as a building block for the synthesis of many organic compounds, such as 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile .Wissenschaftliche Forschungsanwendungen
Brightness Emission-Tuned Nanoparticles
A study by Fischer, Baier, and Mecking (2013) explored the use of bromo and dioxolanyl phenol-based complexes for initiating Suzuki-Miyaura chain growth polymerization. This process resulted in the formation of heterodisubstituted polyfluorenes, leading to stable nanoparticles that exhibited high fluorescence emission. These particles' fluorescence brightness could be tuned for specific applications by attaching different dyes, making them useful in applications like bioimaging and sensors (Fischer, Baier, & Mecking, 2013).
Catechol Oxidase Models
Merkel et al. (2005) synthesized new unsymmetrical dicopper(II) complexes, including 2-Bromo-4-(1,3-dioxolan-2-yl)phenol derivatives, to model the active site of type 3 copper proteins. Their findings indicated that the presence of a thioether group near the metal site in these complexes significantly increased catecholase activity, suggesting potential applications in studying enzymatic processes and designing biomimetic catalysts (Merkel et al., 2005).
Synthesis of Phenoxo-Bridged Dicopper(II) Complexes
Amudha, Thirumavalavan, and Kandaswamy (1999) investigated the synthesis and properties of new phenoxo-bridged dicopper(II) complexes derived from 2-Bromo-4-(1,3-dioxolan-2-yl)phenol. These complexes exhibited antiferromagnetic interaction and distinctive electrochemical behaviors, indicating potential applications in materials science, particularly in magnetic and electrochemical devices (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Synthesis of α-Trifluoromethyl-α,β-Unsaturated Esters
Zhang, Qing, and Yu (2000) developed a synthetic scheme using α-bromo-α,β-unsaturated esters, including derivatives of 2-Bromo-4-(1,3-dioxolan-2-yl)phenol, for preparing α-trifluoromethyl-α,β-unsaturated esters. These intermediates were essential in synthesizing various nucleosides, demonstrating the compound's utility in medicinal chemistry and drug development (Zhang, Qing, & Yu, 2000).
Zukünftige Richtungen
The future directions of research involving 2-Bromo-4-(1,3-dioxolan-2-yl)phenol could involve its use in the synthesis of analogs of natural and synthetic azoxymycins and other practically useful compounds . Additionally, eco-friendly reductants like glucose could be used in the synthesis of related compounds .
Eigenschaften
IUPAC Name |
2-bromo-4-(1,3-dioxolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWAJAPPWHAJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(1,3-dioxolan-2-yl)phenol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3107687.png)



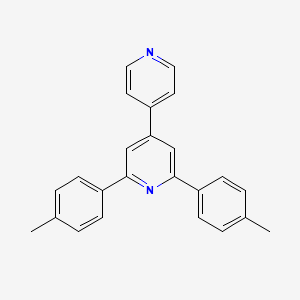

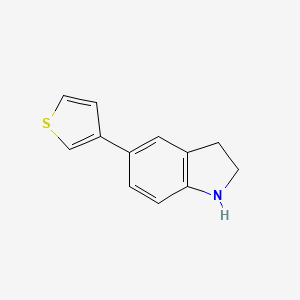

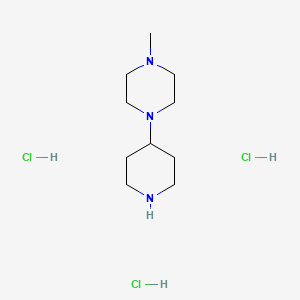
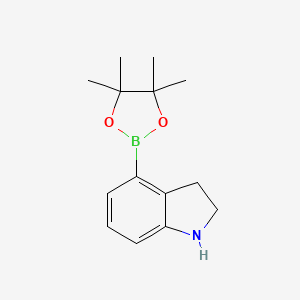



![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B3107799.png)